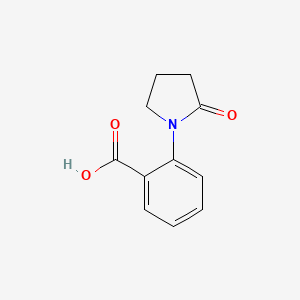

2-(2-oxopyrrolidin-1-yl)benzoic Acid

描述

Contextualization within Pyrrolidinone and Benzoic Acid Chemical Space

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry. researchgate.net This structural motif is a core component of the "racetam" class of drugs, which are investigated for their potential cognitive-enhancing effects. edgccjournal.org The pyrrolidinone ring can engage in various non-covalent interactions, including hydrogen bonding, which is crucial for its interaction with biological targets.

Benzoic acid and its derivatives are a class of compounds with a rich history in chemical and pharmaceutical sciences. preprints.org The carboxylic acid group is ionizable at physiological pH, which can influence a molecule's solubility, absorption, and distribution in biological systems. The aromatic ring of benzoic acid can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its activity and selectivity for a particular biological target. nih.govresearchgate.net

The combination of these two moieties in 2-(2-oxopyrrolidin-1-yl)benzoic acid results in a molecule with a unique three-dimensional structure and a distinct distribution of functional groups. The pyrrolidinone ring is attached to the benzoic acid at the ortho position, which creates a sterically constrained environment that can influence the molecule's conformation and reactivity.

Significance of the 2-Oxopyrrolidin-1-yl Benzoic Acid Scaffold in Chemical Research

The this compound scaffold serves as a valuable building block in organic synthesis. nih.gov The presence of both a carboxylic acid and a lactam offers multiple points for chemical modification, enabling the creation of diverse libraries of compounds for screening in drug discovery programs. The carboxylic acid can be converted into esters, amides, or other functional groups, while the pyrrolidinone ring can also be modified.

While extensive research specifically detailing the biological activities of this compound is not widely published, the significance of its scaffold can be inferred from studies on its derivatives. For instance, derivatives of 2-amino benzoic acid (anthranilic acid) have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov Similarly, various derivatives of pyrrolidinone have been investigated for their anticonvulsant activities. researchgate.net The combination of these two pharmacologically relevant scaffolds in a single molecule suggests that this compound and its derivatives could be of interest for the development of new therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the interactive table below. These properties are essential for its handling, characterization, and potential application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C11H11NO3 | chemicalbook.com |

| Molecular Weight | 205.21 g/mol | chemicalbook.com |

| CAS Number | 41790-73-2 | chemicalbook.com |

| Appearance | Solid | bldpharm.com |

| Melting Point | 147 °C | chemicalbook.com |

| Boiling Point (Predicted) | 476.0 ± 28.0 °C | chemicalbook.com |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 3.52 ± 0.36 | chemicalbook.com |

Note: Predicted values are based on computational models and may differ from experimental values.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-3-7-12(10)9-5-2-1-4-8(9)11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLRBQWYIZGVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427854 | |

| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41790-73-2 | |

| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Chemical Transformations

Direct Synthesis Approaches to 2-(2-oxopyrrolidin-1-yl)benzoic Acid

Direct synthesis of this compound involves the formation of the core structure through several key reaction types. These methods aim to construct the N-aryl lactam moiety in an efficient manner.

Condensation Reactions and Ring-Closure Strategies

The most common approaches for synthesizing N-aryl pyrrolidones involve the condensation of an aniline (B41778) derivative with a suitable four-carbon component, followed by cyclization. nih.gov For the target compound, this typically involves the reaction of anthranilic acid (2-aminobenzoic acid) with γ-butyrolactone or a related precursor.

One established method is the direct condensation of anthranilic acid with γ-butyrolactone at high temperatures. This reaction forces the lactone ring to open, followed by the formation of an amide bond and subsequent dehydration to yield the pyrrolidinone ring attached to the benzoic acid.

Another strategy involves nucleophilic cyclization. nih.gov For instance, the reaction of 2-bromobenzoic acid with 2-pyrrolidinone (B116388) in the presence of a copper catalyst, a variation of the Ullmann condensation, can be employed to form the C-N bond. Similarly, modern cross-coupling reactions like the Buchwald-Hartwig amidation offer a pathway using a palladium catalyst to couple an aryl halide or triflate with the lactam. nih.gov

A related ring-closure strategy involves the reaction of cyclopropane (B1198618) diesters with arylsulfonamides, which proceeds through nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation to create the pyrrolidinone scaffold. acs.org While not a direct synthesis of the title compound, this methodology highlights advanced ring-closure techniques applicable to N-aryl pyrrolidinone synthesis.

Table 1: Examples of Condensation and Ring-Closure Reactions

| Reactant 1 | Reactant 2 | Key Conditions/Catalyst | Reaction Type |

|---|---|---|---|

| Anthranilic acid | γ-Butyrolactone | High temperature | Direct Condensation/Cyclization |

| 2-Bromobenzoic acid | 2-Pyrrolidinone | Copper catalyst (e.g., CuI) | Ullmann Condensation |

| 2-Halobenzoic acid | 2-Pyrrolidinone | Palladium catalyst, ligand, base | Buchwald-Hartwig Amidation |

Hydrogenation Routes for Precursor Compounds

An alternative strategy for synthesizing the target molecule is through the hydrogenation of a suitable unsaturated precursor. This method provides a cleaner and often higher-yield alternative to high-temperature condensations.

A key example of this approach is the synthesis of the related compound, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. researchgate.net This synthesis involves the initial fusion of anthranilic acid with citraconic anhydride (B1165640) to form 2-(3-methyl-2,5-dihydropyrrol-1-yl)benzoic acid. This unsaturated precursor is then subjected to catalytic hydrogenation to reduce the double bond within the pyrrole (B145914) ring, yielding the final saturated product. researchgate.net This two-step process can be directly adapted for the synthesis of this compound by using a precursor like maleic anhydride instead of citraconic anhydride, followed by selective reduction.

Reductive amination is another powerful technique for creating N-aryl pyrrolidines. mdpi.com This involves the reaction of a diketone with an aniline in the presence of a reducing agent. An iridium-catalyzed transfer hydrogenation can be used to furnish N-aryl-substituted pyrrolidines from diketones and anilines, showcasing a hydrogenation-based route to the core structure. mdpi.com

Synthesis of Structurally Modified this compound Analogs and Derivatives

The synthesis of analogs and derivatives allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Introduction of Diverse Substituents on Aromatic and Heterocyclic Rings

The modular nature of the synthesis allows for the introduction of a wide range of substituents on either the aromatic ring or the pyrrolidinone moiety.

Aromatic Ring Substitution: Substituents can be introduced on the benzoic acid ring by starting with appropriately substituted anthranilic acids. nih.gov A variety of substituted 2-aminobenzoic acids are commercially available or can be synthesized, which can then be used in condensation or coupling reactions as described in section 2.1.1. For example, reacting a substituted anthranilic acid with γ-butyrolactone would yield a derivative of this compound with substituents on the phenyl ring.

Heterocyclic Ring Substitution: Substituents on the pyrrolidinone ring can be introduced by using substituted precursors. For instance, reacting anthranilic acid with a substituted γ-butyrolactone would place substituents at the 3, 4, or 5-positions of the pyrrolidinone ring. A convenient method for synthesizing substituted 2-(2-oxopyrrolidin-1-yl)acetamides involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization. researchgate.net This general approach can be adapted to create various substituted pyrrolidinones.

Table 2: Strategies for Introducing Substituents

| Target Position | Synthetic Strategy | Example Precursor |

|---|---|---|

| Aromatic Ring | Use of substituted starting material | Substituted 2-aminobenzoic acids |

| Pyrrolidinone Ring (C3, C4, C5) | Use of substituted lactone or amino acid | Substituted γ-butyrolactones or γ-aminobutyric acids |

Multi-step Organic Synthesis Sequences for Complex Derivatives

The core this compound structure can serve as a scaffold for the construction of more complex molecules through multi-step synthesis. These sequences often leverage the carboxylic acid functional group for further transformations, such as amide or ester formation.

For example, the synthesis of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide involves acylation of the amide nitrogen, demonstrating how the core structure can be elaborated. edgccjournal.org While starting from the acetamide (B32628) rather than the benzoic acid, the principle of building complexity from the N-aryl pyrrolidinone scaffold is the same.

Flow chemistry offers a modern paradigm for conducting multi-step syntheses efficiently. syrris.jp A continuous sequence of reactions can be performed by pumping a starting material through columns containing immobilized reagents and catalysts. This approach has been used for the multi-step synthesis of natural products and could be applied to create complex derivatives of this compound by linking several reaction steps, such as the initial ring formation followed by functional group transformations, in a single continuous process. syrris.jp This method allows for rapid synthesis and purification, accelerating the creation of libraries of complex derivatives. nih.gov

Asymmetric Synthesis and Stereocontrol in Related Pyrrolidinone-Benzoic Acid Systems

The development of synthetic methodologies to access enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the synthesis of biologically active molecules. In the context of pyrrolidinone-benzoic acid systems, achieving stereocontrol is crucial for investigating the pharmacological properties of individual enantiomers. This section explores enantioselective pathways to chiral analogs and the application of chiral auxiliaries derived from these systems.

Enantioselective Pathways for Chiral Analogs

The asymmetric synthesis of chiral pyrrolidine-containing compounds has been an area of significant research interest. researchgate.net Various strategies have been developed to introduce chirality and control the stereochemical outcome of reactions, leading to the formation of enantioenriched pyrrolidinone structures. These methods are often crucial for preparing specific stereoisomers for biological evaluation. wikipedia.org

One common approach involves the use of chiral starting materials, often referred to as the "chiral pool" method. For instance, L-pyroglutamic acid, a readily available chiral molecule, has served as a versatile starting point for the synthesis of various 2,5-disubstituted pyrrolidines. nih.gov Another strategy involves the enantioselective reduction of prochiral substrates. Masamune and co-workers developed a concise synthesis of a chiral C2-symmetrical pyrrolidine (B122466) by the asymmetric reduction of 2,5-hexanedione (B30556) using baker's yeast, which yielded the corresponding diol with excellent stereoselectivity. nih.gov This diol could then be further elaborated to the desired pyrrolidine ring system. nih.gov

Catalytic asymmetric methods represent a powerful and efficient approach to synthesizing chiral pyrrolidines. These methods often employ a chiral catalyst to control the stereochemistry of a key bond-forming reaction. For example, the enantioselective [3 + 2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones, catalyzed by a quinine-derived urea, provides access to complex spiro[benzofuran-pyrrolidine]indolinedione architectures with high yields and excellent stereocontrol. rsc.org Similarly, copper-catalyzed intramolecular reductive cyclization of (E)-dienyl arenes with a tethered ketimine has been used to construct enantioenriched 2,3-substituted-1-benzazepine derivatives, which can contain a pyrrolidine ring. nih.gov

The following table summarizes selected enantioselective methods for the synthesis of chiral pyrrolidine analogs:

| Method | Key Transformation | Chiral Source/Catalyst | Stereoselectivity | Ref. |

| Chiral Pool Synthesis | Functional group manipulation | L-pyroglutamic acid | High | nih.gov |

| Asymmetric Reduction | Reduction of a diketone | Baker's yeast | Excellent | nih.gov |

| Catalytic [3+2] Annulation | Cycloaddition | Quinine-derived urea | up to >20:1 dr, up to 99:1 er | rsc.org |

| Intramolecular Reductive Cyclization | Hydrocupration and cyclization | Chiral bisphosphine-copper | High dr and er | nih.gov |

dr = diastereomeric ratio, er = enantiomeric ratio

Application of Chiral Auxiliaries Derived from Oxopyrrolidinyl Benzoic Acids

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.org While the direct application of chiral auxiliaries derived from this compound itself is not extensively documented in the provided search results, the broader class of chiral pyrrolidine-based auxiliaries is well-established and demonstrates the potential utility of such scaffolds.

The underlying principle of a chiral auxiliary is to create a diastereomeric intermediate that allows for facial discrimination in a subsequent reaction. wikipedia.org For example, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, alkylations, and other transformations of enolates. sigmaaldrich.com Similarly, pseudoephedrine can be used as a chiral auxiliary where it is converted to the corresponding amide, and the subsequent enolate undergoes diastereoselective alkylation. wikipedia.org

In the context of pyrrolidinone systems, chiral pyrrolidines themselves can act as auxiliaries or be incorporated into the design of new chiral ligands and organocatalysts. For instance, the group of Trost utilized a chiral pyrrolidine unit in the development of phosphoramidite (B1245037) ligands for enantioselective trimethylenemethane [3 + 2] cycloadditions. acs.org This highlights the value of the chiral pyrrolidine scaffold in asymmetric catalysis.

The general workflow for the application of a chiral auxiliary is as follows:

Attachment: The chiral auxiliary is covalently attached to the substrate.

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the stereochemistry is controlled by the auxiliary.

Removal: The auxiliary is cleaved from the product to yield the desired enantiomerically enriched compound.

The effectiveness of a chiral auxiliary is determined by several factors, including the ease of attachment and removal, the level of stereocontrol it imparts, and the ability to recover and reuse the auxiliary. wikipedia.org The development of new chiral auxiliaries derived from readily accessible structures like oxopyrrolidinyl benzoic acids could offer new tools for asymmetric synthesis.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(2-oxopyrrolidin-1-yl)benzoic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for definitive regiochemical assignments.

In the ¹H NMR spectrum, the molecule is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the pyrrolidinone ring. The protons on the benzene (B151609) ring, being part of an ortho-substituted system, would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.2 ppm). The carboxylic acid proton (-COOH) would present as a broad singlet at a very downfield chemical shift (often >10 ppm). The three methylene (B1212753) groups of the pyrrolidinone ring are chemically non-equivalent and would appear as multiplets in the upfield region. Specifically, the -CH₂- group adjacent to the nitrogen is expected around δ 3.4-3.6 ppm, the -CH₂- adjacent to the carbonyl at approximately δ 2.5 ppm, and the central -CH₂- group around δ 2.0-2.2 ppm newdrugapprovals.org.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atom of the carboxylic acid group (-COOH) and the amide carbonyl (-C=O) in the lactam ring are expected to resonate at the most downfield positions, typically around δ 165-175 ppm and δ 175-178 ppm, respectively newdrugapprovals.orgdocbrown.info. The aromatic carbons would appear in the δ 120-140 ppm range, with five distinct signals due to the substitution pattern docbrown.info. The aliphatic carbons of the pyrrolidinone ring would be observed in the upfield region of the spectrum newdrugapprovals.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs. newdrugapprovals.orgdocbrown.inforsc.orgdocbrown.info

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | >10 (broad s) | 165-175 |

| Aromatic | Ar-H | 7.0-8.2 (m) | 120-140 |

| Pyrrolidinone | -N-CH₂- | ~3.5 (m) | ~44 |

| Pyrrolidinone | -CH₂-C=O | ~2.5 (m) | ~31 |

| Pyrrolidinone | -CH₂-CH₂-CH₂- | ~2.1 (m) | ~18 |

| Amide Carbonyl | -N-C=O | - | 175-178 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₁₁H₁₁NO₃ and a monoisotopic mass of 205.0739 Da chemicalbook.com. High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the elemental formula.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. In ESI-MS, the compound is expected to be readily detected in both positive and negative ion modes, forming adducts such as [M+H]⁺ (m/z 206.0812), [M+Na]⁺ (m/z 228.0631), and [M-H]⁻ (m/z 204.0666).

Tandem MS (MS/MS) experiments are used to study the fragmentation patterns, which provide valuable structural information. A characteristic fragmentation for deprotonated benzoic acid derivatives is the loss of carbon dioxide (CO₂, 44 Da) sci-hub.senih.gov. Therefore, a prominent fragment ion at m/z 161 ([M-H-CO₂]⁻) would be expected in the negative ion mode. Further fragmentation of the pyrrolidinone ring could also occur. The fragmentation of deprotonated benzoic acid itself is known to produce a phenyl anion at m/z 77 after the loss of CO₂ sci-hub.se.

Table 2: Predicted ESI-MS Adducts and Fragments for this compound Data derived from theoretical calculations and known fragmentation patterns of related structures. sci-hub.senih.govresearchgate.net

| Ion/Fragment | Formula | Mode | Calculated m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₂NO₃⁺ | Positive | 206.0812 |

| [M+Na]⁺ | C₁₁H₁₁NNaO₃⁺ | Positive | 228.0631 |

| [M-H]⁻ | C₁₁H₁₀NO₃⁻ | Negative | 204.0666 |

| [M-H-CO₂]⁻ | C₁₀H₁₀NO⁻ | Negative | 160.0768 |

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the carboxylic acid and the tertiary amide (lactam) moieties.

The most characteristic feature of the carboxylic acid is a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹, which is a result of strong hydrogen bonding researchgate.netlibretexts.org. The carbonyl (C=O) stretching vibration of the carboxylic acid group is expected to produce a strong, sharp absorption band around 1700-1720 cm⁻¹ researchgate.netmasterorganicchemistry.com. Additionally, the spectrum will feature a strong C=O stretching band for the tertiary amide of the pyrrolidinone ring, typically observed at a lower wavenumber, around 1670-1690 cm⁻¹, due to its cyclic nature and resonance effects newdrugapprovals.orgudel.edu.

Other significant peaks include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic pyrrolidinone ring (below 3000 cm⁻¹), as well as C=C stretching absorptions from the aromatic ring in the 1450-1600 cm⁻¹ region udel.eduvscht.cz.

Table 3: Characteristic IR Absorption Frequencies for this compound Ranges are based on established correlations for the respective functional groups. newdrugapprovals.orgresearchgate.netmasterorganicchemistry.comudel.eduvscht.cz

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aromatic | C-H stretch | 3000-3100 | Medium |

| Aliphatic (Pyrrolidinone) | C-H stretch | 2850-2960 | Medium |

| Carboxylic Acid | C=O stretch | 1700-1720 | Strong |

| Amide (Lactam) | C=O stretch | 1670-1690 | Strong |

| Aromatic | C=C stretch | 1450-1600 | Medium-Weak |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |

X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its molecular and supramolecular features.

In the solid state, carboxylic acids almost invariably form hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) ring motif. This strong intermolecular interaction would be the primary driver of the supramolecular architecture of this compound, leading to the formation of centrosymmetric dimers that pack into extended chains or sheets in the crystal lattice.

Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity, Separation, and Isomer Analysis

Chromatographic techniques are essential for assessing the purity, conducting separations, and analyzing isomers of this compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.govhelixchrom.com. Detection is commonly achieved using a UV detector, as the benzoic acid moiety is a strong chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is invaluable for identifying impurities and degradation products by providing both retention time and mass-to-charge ratio data for each component in a mixture nih.govresearchgate.netresearchgate.net.

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve significantly faster analysis times and superior resolution compared to conventional HPLC. This makes UPLC particularly useful for high-throughput purity analysis and for separating closely related isomers or impurities nih.gov.

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Reaction Intermediates and Transient Species Formation

The synthesis and transformation of 2-(2-oxopyrrolidin-1-yl)benzoic acid involve several key reaction intermediates and transient species, the nature of which depends on the specific reaction pathway. While direct studies isolating intermediates for this exact molecule are not extensively detailed in the literature, mechanistic pathways can be elucidated from analogous transformations of related N-aryl lactams and benzoic acids.

In transition metal-catalyzed reactions, such as the synthesis of pyrrolidinone derivatives through reductive coupling, organometallic intermediates are crucial. For example, a cobalt-catalyzed coupling of nitriles and acrylamides proceeds through a proposed cobaltaazacyclopentene intermediate. organic-chemistry.org This five-membered ring containing cobalt is formed via cyclometalation and subsequently undergoes protonation, hydrolysis, and cyclization to yield the pyrrolidinone scaffold. organic-chemistry.org Similarly, iridium-catalyzed C-H activation reactions on benzoic acids, used for late-stage functionalization, involve the formation of an organometallic complex where the metal coordinates to the carboxylic acid directing group, facilitating the activation of an ortho C-H bond. nih.gov

In the context of N-arylation to form the core structure, mechanisms often involve intermediates common to nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, a copper-catalyzed Ullmann condensation would proceed through an oxidative addition step forming an organocopper intermediate.

Furthermore, radical-mediated pathways offer alternative routes for constructing the pyrrolidinone ring. N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations can be employed, which would involve the formation of radical intermediates that guide the construction of the heterocyclic ring. rsc.org In other contexts, such as Pictet-Spengler type cyclizations involving related structures, N-acyliminium ions can serve as key electrophilic intermediates that are attacked by a nucleophile to form a new ring system. researchgate.net

Kinetic and Thermodynamic Parameters Governing Reaction Efficiency and Selectivity

The efficiency and selectivity of chemical reactions involving the this compound scaffold are governed by kinetic and thermodynamic parameters. The interplay between these factors determines the final product distribution, particularly when multiple reaction pathways are possible. A reaction under kinetic control yields the product that is formed fastest (i.e., via the pathway with the lowest activation energy), whereas a reaction under thermodynamic control yields the most stable product (i.e., the product with the lowest Gibbs free energy). youtube.com

Reaction conditions such as temperature, solvent, and the nature of the base or catalyst can be manipulated to favor one product over the other. masterorganicchemistry.com For example, in the deprotonation of an unsymmetrical ketone to form an enolate, using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) typically favors the formation of the kinetic enolate—the one formed by removing the more sterically accessible proton. youtube.com Conversely, using a smaller, stronger base like sodium hydride or allowing the reaction to reach equilibrium at a higher temperature favors the more substituted, thermodynamically more stable enolate. youtube.commasterorganicchemistry.com

While specific thermodynamic and kinetic parameters for reactions of this compound are not widely published, these general principles apply. For instance, in a potential functionalization reaction, such as alkylation on the pyrrolidinone ring, the choice of conditions could dictate the regiochemical outcome. A low-temperature, irreversible process would likely favor the kinetically preferred product, while a higher temperature, reversible process would allow for equilibration to the thermodynamically favored isomer.

Table 1: Comparison of Conditions for Kinetic vs. Thermodynamic Control

| Parameter | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low (e.g., -78 °C) | High (e.g., Room Temp or elevated) |

| Reaction Time | Short | Long (allows for equilibrium) |

| Base/Catalyst | Bulky, sterically hindered (e.g., LDA) | Smaller, often equilibrating (e.g., NaH, NaOR) |

| Driving Force | Lowest activation energy (rate of formation) | Lowest product energy (stability) |

| Reversibility | Irreversible or quasi-irreversible conditions | Reversible conditions |

Analysis of Electronic and Steric Effects on Reaction Outcomes (e.g., Hammett Correlations)

The reactivity of the this compound molecule is significantly influenced by the electronic and steric properties of its constituent groups. The Hammett equation is a tool used to quantify the electronic effect (inductive and resonance) of substituents on the reactivity of aromatic compounds, particularly meta- and para-substituted benzene (B151609) derivatives. wikipedia.orgutexas.edu The equation is given by log(k/k₀) = σρ or log(K/K₀) = σρ, where σ is the substituent constant that depends on the specific substituent, and ρ is the reaction constant that depends on the reaction type. wikipedia.org Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. viu.ca

However, the Hammett treatment typically excludes ortho-substituents because their effects are complicated by steric interactions with the reaction center, a phenomenon known as the "ortho-effect". viu.caviu.cawikipedia.org For this compound, the pyrrolidinone group is in the ortho position. This leads to a significant steric effect where the bulky lactam ring forces the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgyoutube.com This twisting, known as Steric Inhibition of Resonance (SIR), disrupts the π-conjugation between the carboxyl group and the aromatic ring. stackexchange.com Consequently, the carboxylate anion (conjugate base) is stabilized because its resonance is localized between the two oxygen atoms and not delocalized into the ring, leading to a notable increase in the acidity of the benzoic acid compared to its meta and para isomers or unsubstituted benzoic acid. wikipedia.orgstackexchange.com

Table 2: Illustrative Hammett Substituent Constants (σ) for Meta and Para Positions

| Substituent (R) | σmeta | σpara | General Electronic Effect |

|---|---|---|---|

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Inductively Withdrawing, Weakly Resonance Donating |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Inductively Withdrawing, Strongly Resonance Donating |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |

Data sourced from various Hammett equation studies. wikipedia.orglibretexts.org

Regioselectivity and Stereoselectivity in Chemical Transformations of the Scaffold

The inherent structure of this compound plays a critical role in directing the regioselectivity and stereoselectivity of its chemical transformations. The carboxylic acid group is a powerful directing group in many reactions, particularly in metal-catalyzed C-H functionalization. nih.gov

Regioselectivity : In reactions like iridium-catalyzed C-H amination, the carboxylic acid acts as a directing group, forming a chelate with the metal catalyst. This brings the catalyst into close proximity with the C-H bond at the C6 position (ortho to the carboxyl group), leading to complete regioselectivity for functionalization at that site. nih.gov This ortho-directing effect overrides the typical electronic preferences of the aromatic ring, providing a predictable method for introducing substituents. For electrophilic aromatic substitution, the substitution pattern would be a complex outcome of the directing effects of both the ortho-pyrrolidinonyl group (likely ortho-, para-directing) and the meta-directing carboxylic acid group, further complicated by significant steric hindrance at the positions adjacent to the existing substituents.

Stereoselectivity : The pyrrolidinone ring contains chiral centers in many of its derivatives, and its rigid, cyclic structure can influence the stereochemical outcome of reactions. For example, in [3+2] cycloaddition reactions used to synthesize spiro[pyrrolidine-2,3′-oxindoles], the stereochemical arrangement of the final product is determined during the formation of the new pyrrolidinone ring. mdpi.com If the this compound scaffold were to participate in reactions that create new stereocenters, either on the ring or on its substituents, the existing structure would likely exert diastereocontrol, favoring the formation of one diastereomer over another due to steric hindrance guiding the approach of reagents from the less hindered face of the molecule.

Isomerization Mechanisms and Pathways

Isomerization in the this compound scaffold can be considered through several potential mechanisms, although specific studies on this compound are limited.

One potential pathway involves tautomerism within the pyrrolidinone ring. While the 2-pyrrolidinone (B116388) ring is a saturated lactam, related unsaturated systems like 3-pyrroline-2-ones can exhibit rapid keto-enol tautomerism. nih.gov Computational studies on these related structures show that the transformation between tautomers can have a very small potential barrier, leading to extremely high rate constants (e.g., ~10¹² s⁻¹), making the separation of individual tautomers impossible under normal conditions. nih.gov For the saturated 2-pyrrolidinone ring in the title compound, such tautomerism is less favorable but could be induced under specific catalytic conditions.

A more relevant form of isomerization for this molecule is rotational isomerism. Due to the significant steric hindrance between the ortho-pyrrolidinone ring and the carboxylic acid group (the "ortho-effect"), rotation around the N-C(aryl) bond may be restricted. If the rotational barrier is high enough, this could lead to the existence of stable rotational isomers known as atropisomers. The mechanism of isomerization would be the physical rotation around this single bond, and the rate would be dependent on the energy barrier, which is influenced by the size of the ortho groups and temperature. This phenomenon is well-documented in other sterically hindered biaryl systems.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective in predicting molecular geometry, electronic properties, and vibrational frequencies.

Molecular Geometry: DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine the optimized molecular geometry of 2-(2-oxopyrrolidin-1-yl)benzoic acid. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For instance, studies on similar benzoic acid derivatives show a dihedral angle between the planes of the benzene (B151609) and the substituent ring. nih.gov In the case of this compound, a key parameter would be the dihedral angle between the benzoic acid moiety and the pyrrolidinone ring.

Electronic Structure: The electronic structure, including the distribution of electron density and molecular orbitals, is also elucidated through DFT. These calculations provide a quantum mechanical description of how electrons are arranged in the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and are often compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov This comparison helps in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic vibrational frequencies for the carboxylic acid group (O-H and C=O stretching) and the lactam ring (C=O stretching) are of particular interest.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| Carboxylic Acid | O-H stretch | ~3500-3700 |

| Carboxylic Acid | C=O stretch | ~1700-1750 |

| Lactam | C=O stretch | ~1650-1700 |

| Aromatic Ring | C-H stretch | ~3000-3100 |

Quantum Chemical Parameters and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, NBO Analysis)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.govschrodinger.com A smaller gap suggests higher reactivity. For aromatic compounds, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. In this compound, the HOMO is expected to be distributed over the benzene ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO would likely be centered on the carboxylic acid and lactam carbonyl groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between orbitals, which contribute to molecular stability. nih.govnih.gov For this compound, NBO analysis can reveal the nature of the intramolecular hydrogen bonding and the delocalization of electron density between the aromatic ring and its substituents.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.0 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.5 eV |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. rsc.org These simulations can provide insights into the conformational flexibility and ligand dynamics of this compound.

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might change its shape in different environments, such as in solution or when interacting with a biological target.

Ligand Dynamics: When bound to a receptor, the dynamics of the ligand can influence its binding affinity and efficacy. MD simulations can reveal how this compound moves and flexes within a binding pocket, providing a more realistic picture of the ligand-receptor interaction than static docking models. nih.gov

Electrostatic Potential Mapping and Charge Distribution Analysis for Molecular Interactions

Electrostatic Potential Mapping (MEP): An electrostatic potential map is a visual representation of the charge distribution around a molecule. deeporigin.comresearchgate.netresearchgate.net It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show negative potential around the carbonyl oxygen atoms and the carboxylic acid group, making these regions likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Charge Distribution Analysis: This analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. This information is crucial for understanding intermolecular interactions, such as those involved in crystal packing or ligand-receptor binding.

In Silico Approaches to Ligand-Receptor Interactions and Theoretical Binding Models

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. edgccjournal.orgpharmpharm.ru This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for active molecules. For this compound, docking studies could be used to predict its interactions with potential biological targets, such as enzymes or receptors. These studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net

Supramolecular Chemistry and Non Covalent Interaction Networks

Pi-Stacking Interactions and Aromatic Ring Stacking Phenomena

Complementing the strong directional hydrogen bonds, the phenyl ring of 2-(2-oxopyrrolidin-1-yl)benzoic acid engages in π-stacking (or π-π) interactions. These non-covalent forces, arising from electrostatic and dispersion interactions between aromatic systems, are crucial for the efficient packing and stabilization of the crystal lattice. manchester.ac.ukacs.org

Parallel-displaced (or offset) stacking: This is the most common and energetically favorable arrangement, where the centroids of the aromatic rings are offset from one another. This geometry minimizes the repulsion between the electron clouds of the rings. acs.org

T-shaped (or edge-to-face) stacking: In this arrangement, the edge of one aromatic ring (the electropositive C-H bonds) points towards the face of another (the electronegative π-cloud).

In the crystal structure of this compound, these π-stacking interactions would likely occur between the phenyl rings of adjacent hydrogen-bonded dimers, helping to link them into layers or three-dimensional networks. nih.gov The interplay between hydrogen bonding and π-stacking is a key determinant of crystal polymorphism, where different arrangements of molecules can lead to crystals with different physical properties. acs.org

| Interaction Type | System Example | Typical Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|

| Parallel-displaced π-stacking | Benzene (B151609) Dimer | -10 to -15 | nih.govnih.gov |

| T-shaped π-stacking | Benzene Dimer | -8 to -12 | acs.org |

Self-Assembly Processes and Dimerization Constants

The primary self-assembly process for this compound in solution is its dimerization. This equilibrium process is fundamental to understanding its behavior prior to crystallization. The strength of this dimerization is quantified by the dimerization constant (K_dim), which is highly dependent on the solvent environment.

In non-polar, aprotic solvents such as hexane (B92381) or benzene, the dimerization is strong, as the solvent does not interfere with the intermolecular hydrogen bonds. research-solution.comrsc.org In more polar or protic solvents, the solvent molecules can compete for the hydrogen bonding sites on the carboxylic acid, leading to a smaller dimerization constant. Although specific constants for the title compound are not available, data for the parent benzoic acid provide a reliable estimate of the magnitude and solvent-dependence of this phenomenon.

| Solvent | log(K_dim / M⁻¹) | Reference |

|---|---|---|

| Carbon Tetrachloride | 3.54 | rsc.org |

| Benzene | 2.46 | rsc.org |

| Toluene | 2.48 | rsc.org |

| Chlorobenzene | 2.28 | rsc.org |

| 1,2-Dichloroethane | 1.56 | rsc.org |

Engineering of Supramolecular Architectures Utilizing the Benzoic Acid and Pyrrolidinone Moieties

The functional groups of this compound serve as powerful tools for the deliberate engineering of complex supramolecular architectures. Crystal engineering relies on the use of robust and predictable intermolecular interactions, known as supramolecular synthons, to guide the assembly of molecules into desired crystalline forms, such as co-crystals. nih.gov

The carboxylic acid group provides access to the highly reliable R²₂(8) carboxylic acid homosynthon. nih.gov This can be used to assemble the molecule into predictable dimeric units. Furthermore, the carboxylic acid can form a robust heterosynthon with other complementary functional groups, such as the pyridine (B92270) nitrogen in aminopyridines, which also forms an R²₂(8) motif. nih.gov

The pyrrolidinone moiety offers a secondary site for interaction. Its carbonyl oxygen is a good hydrogen bond acceptor and can be targeted to form heteromeric synthons with hydrogen bond donors like phenols, amides, or even a second carboxylic acid. mdpi.com For example, a co-crystal could be designed where a hydrogen bond donor molecule specifically interacts with the pyrrolidinone oxygen, while the benzoic acid groups continue to form their characteristic dimers. This orthogonal binding capability allows for the construction of multi-component crystals with tailored structures and properties. By carefully selecting co-formers that can interact specifically with either the benzoic acid or the pyrrolidinone group, it is possible to create a wide variety of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Chemical Modifications of the Benzoic Acid Moiety and Positional Isomers

The benzoic acid portion of 2-(2-oxopyrrolidin-1-yl)benzoic acid offers multiple avenues for systematic modification to probe its role in molecular recognition and biological activity. Key modifications include altering the substitution pattern on the phenyl ring and investigating positional isomers.

Research on related 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 provides valuable insights into the potential SAR of the benzoic acid moiety. nih.gov In these studies, the carboxyl group was found to be crucial for forming a conserved hydrogen bond with an arginine residue (Arg263) in the binding pocket of the target proteins. This suggests that the carboxylic acid of this compound is likely a key pharmacophoric feature, essential for anchoring the molecule to its biological target. nih.gov

Systematic modifications to the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. For instance, the introduction of electron-withdrawing groups can increase the acidity of the benzoic acid, which may affect its interaction with biological targets. libretexts.org Conversely, electron-donating groups can have the opposite effect. libretexts.org

In a study of 2,5-substituted benzoic acid analogues, the nature and position of substituents on the phenyl ring were shown to be critical for activity. nih.gov Deletion of a phenethylthio substituent at the 5-position resulted in a significant decrease in binding affinity to both Mcl-1 and Bfl-1, highlighting the importance of this group for potent inhibition. nih.gov This suggests that for this compound, the introduction of appropriate substituents on the phenyl ring could lead to enhanced biological activity.

The position of the 2-oxopyrrolidin-1-yl group on the benzoic acid ring is another critical determinant of activity. While the parent compound is the ortho isomer, the meta and para positional isomers would present the pyrrolidinone and carboxylic acid groups in different spatial arrangements, which would significantly impact their ability to interact with a specific binding site. Studies on other substituted benzoic acids have shown that ortho-substituents can have unique effects due to their proximity to the carboxylic acid group, including steric hindrance and the potential for intramolecular hydrogen bonding. researchgate.net

The following table summarizes the impact of modifications on a related 2,5-substituted benzoic acid scaffold, which can serve as a model for potential modifications to this compound.

| Compound ID | R¹ Substituent (Position 5) | R² Substituent (Position 2) | Mcl-1 Binding Affinity (Kᵢ, µM) | Bfl-1 Binding Affinity (Kᵢ, µM) | Key Observation |

| Analog 1 | H | Phenylsulfonamide | > 30 | > 30 | Deletion of the 5-substituent drastically reduces binding affinity. |

| Analog 2 | Phenethylthio | H | 1.2 | 2.5 | Deletion of the 2-substituent has a less dramatic effect on binding. |

| Analog 3 | Phenethylthio | Phenylsulfonamide | 0.4 | 0.5 | The combination of both substituents leads to potent binding. |

| Analog 4 | Phenethylthio | Phenylacetamide | 0.5 | 0.6 | Changing the sulfonamide linker to an amide has a minor effect on affinity. |

Data derived from a study on 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1. nih.gov

Derivatization and Substitution Patterns on the 2-Oxopyrrolidin-1-yl Ring System

The 2-oxopyrrolidin-1-yl (or γ-lactam) ring system is a prevalent scaffold in medicinal chemistry and offers numerous possibilities for derivatization to fine-tune the pharmacological profile of the parent molecule. Modifications can be made at various positions on the lactam ring to explore interactions with the target protein and to modulate physicochemical properties.

Studies on N-acyl derivatives of a structurally similar compound, 2-(2-oxopyrrolidin-1-yl)-acetamide, have demonstrated that modifications at the nitrogen atom of the pyrrolidinone-related structure can significantly influence biological activity. pharmpharm.ruedgccjournal.org In these studies, different acyl groups were introduced, and their effects on GABA-ergic and glutamatergic activities were evaluated. The results indicated that the nature of the N-acyl substituent plays a crucial role in the interaction with GABAA and AMPA receptors. pharmpharm.ruedgccjournal.org For instance, N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide was predicted to have the highest GABA-ergic activity among the tested derivatives. pharmpharm.ru This suggests that for this compound, derivatization of the exocyclic part of the pyrrolidinone ring could be a fruitful strategy for modulating its biological effects.

Furthermore, substitutions on the carbon atoms of the 2-oxopyrrolidin-1-yl ring can introduce steric bulk, alter the conformation of the ring, and provide additional points of interaction with a biological target. The synthesis of various pyrrolidine-2-one derivatives has been explored, showcasing a range of possible modifications. rdd.edu.iq For example, the introduction of substituents at the C3, C4, and C5 positions of the pyrrolidinone ring can lead to compounds with diverse biological activities.

A study on 2-aryl-2-(pyridin-2-yl)acetamides, which also feature a five-membered ring system, revealed that the position of substituents on an attached phenyl ring had a clear impact on anticonvulsant activity. nih.gov Specifically, unsubstituted phenyl derivatives or those with ortho- and meta-substituents showed the highest activity. This highlights the sensitivity of biological activity to the substitution pattern on rings attached to a core scaffold.

The following table illustrates the effect of N-acylation on the predicted binding energy of 2-(2-oxopyrrolidin-1-yl)-acetamide derivatives with the GABAA receptor, providing a model for potential derivatization of the 2-oxopyrrolidin-1-yl moiety.

| Derivative | N-Acyl Group | Predicted Binding Energy (kcal/mol) with GABAA Receptor |

| Piracetam | H | -5.8 |

| PirAc | Acetyl | -6.2 |

| PirPr | Propionyl | -6.5 |

| PirBut | Butyryl | -6.8 |

Data derived from molecular docking studies of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide. pharmpharm.ruedgccjournal.org

Rational Design Principles for Modulating Molecular Recognition and Specificity

The rational design of derivatives of this compound with improved molecular recognition and specificity relies on a deep understanding of the interactions between the ligand and its biological target. This process often involves computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, in conjunction with structural biology data. nih.govnih.gov

A key principle in the rational design of inhibitors is the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and selectivity. For instance, in the design of selective inhibitors of the α-isoform of phosphoinositide 3-kinase (PI3K), crystal structures of the target protein were used to guide the design of benzoxazepin inhibitors that could form specific interactions with a non-conserved residue, thereby achieving selectivity over other isoforms. nih.govresearchgate.net This structure-based drug design approach could be applied to this compound if the structure of its biological target is known.

Molecular docking studies can be employed to predict the binding mode of this compound and its derivatives within the active site of a target protein. mdpi.commdpi.com These studies can help to identify key amino acid residues involved in binding and to rationalize the observed SAR. For example, docking studies of benzoic acid derivatives against the SARS-CoV-2 main protease have been used to predict their binding affinities and interactions with the active site. mdpi.com

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

The rational design process for modulating the molecular recognition and specificity of this compound derivatives would typically involve the following steps:

Target Identification and Validation: Identifying the biological target of this compound is the first and most critical step.

Structural Biology: Obtaining the three-dimensional structure of the target protein, either alone or in complex with a ligand, provides a blueprint for rational design.

Computational Modeling: Using molecular docking and QSAR to understand the binding mode of the parent compound and to predict the effects of chemical modifications.

Iterative Design and Synthesis: Designing and synthesizing new derivatives based on the insights gained from computational and structural studies.

Biological Evaluation: Testing the synthesized compounds for their biological activity and using the results to refine the design hypotheses.

Influence of Stereochemistry on Functional Activity and Binding Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers and diastereomers can exhibit significantly different pharmacological and pharmacokinetic properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the stereoisomers of a chiral drug. nih.gov

For molecules containing the 2-oxopyrrolidin-1-yl ring system, the introduction of chiral centers can have a profound impact on their functional activity. A study on the stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, a close analog of the target compound, revealed that the stereochemistry at the C4 and C5 positions of the pyrrolidinone ring is a critical determinant of their activity as positive allosteric modulators of the sigma-1 receptor. researchgate.net

In this study, the four possible stereoisomers—(4R,5S), (4S,5R), (4R,5R), and (4S,5S)—were synthesized and evaluated. The results showed that the enantiomers with an R-configuration at the C4 chiral center were more effective positive allosteric modulators of the sigma-1 receptor than their corresponding S-enantiomers. researchgate.net This demonstrates that the specific three-dimensional arrangement of the substituents on the pyrrolidinone ring is crucial for optimal interaction with the receptor.

The separation and pharmacological evaluation of individual stereoisomers are therefore essential steps in the drug development process for chiral compounds like derivatives of this compound. nih.govwvu.edu Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), are used to isolate the individual enantiomers, allowing for their independent biological characterization. nih.govnih.gov

The following table summarizes the activity of the stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide as positive allosteric modulators of the sigma-1 receptor, illustrating the significant influence of stereochemistry.

| Stereoisomer | Configuration at C4 | Configuration at C5 | Relative Activity as a Positive Allosteric Modulator of Sigma-1 Receptor |

| Isomer 1 | R | S | More effective |

| Isomer 2 | S | R | Less effective |

| Isomer 3 | R | R | More effective |

| Isomer 4 | S | S | Less effective |

Data derived from a study on the stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide. researchgate.net

Biological Target Interaction Studies Mechanistic and Theoretical Focus

Enzyme Inhibition Mechanisms and Kinematic Analysis

The inhibitory activity of compounds based on the 2-(2-oxopyrrolidin-1-yl)benzoic acid scaffold is dictated by their specific mode of binding to the target enzyme. Investigations have explored whether these interactions occur at the enzyme's active site, leading to competitive inhibition, or at a secondary, allosteric site, resulting in non-competitive or mixed-type inhibition.

Allosteric vs. Active Site Binding Investigations

The distinction between binding at the active (orthosteric) site versus an allosteric site is fundamental to understanding the mechanism of action. Orthosteric inhibitors directly compete with the endogenous substrate for the catalytic site. nih.gov In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the activity of the active site. nih.govnih.gov Allosteric sites are often less conserved across protein families than active sites, offering potential for greater inhibitor selectivity. nih.govnih.gov

For scaffolds related to this compound, evidence for both binding modes exists depending on the target enzyme. For instance, studies on benzoic acid derivatives targeting certain receptors have demonstrated allosteric binding, where the interaction induces a conformational change in the receptor. nih.gov Conversely, compounds like 2-(oxalylamino)-benzoic acid have been shown to be classical competitive inhibitors of enzymes such as protein-tyrosine phosphatase 1B (PTP1B), binding directly to the active site. researchgate.net The specific binding mode for any given derivative is therefore highly dependent on the topology of the target protein's binding pockets.

Inhibition Mechanisms of Viral RNA Polymerase Enzymes

RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of RNA viruses and a key target for antiviral drug development. mdpi.comnih.govmdpi.com Inhibitors of RdRp are broadly classified as nucleoside inhibitors (NIs), which mimic natural substrates and are incorporated into the growing RNA chain to cause termination, or non-nucleoside inhibitors (NNIs). mdpi.com NNIs typically bind to allosteric pockets on the enzyme, inducing conformational changes that prevent RNA synthesis. nih.govasm.org

Currently, there is a lack of publicly available scientific literature specifically detailing the inhibition of viral RNA polymerase enzymes by this compound or its direct derivatives. While benzoic acid scaffolds have been explored as inhibitors of bacterial RNA polymerase, the mechanism and targets are distinct. nih.gov Research on NNIs for viral RdRp has identified various allosteric sites, such as the N pocket in the Zika virus polymerase, but has not yet implicated the this compound scaffold. nih.govasm.org

Neuraminidase Inhibition and Binding Site Interactions

Influenza neuraminidase (NA) is a vital enzyme for the release of new viral particles from infected cells and is a primary target for anti-influenza drugs. nih.gov Derivatives based on the pyrrolidinobenzoic acid scaffold have been synthesized and evaluated as NA inhibitors. nih.gov These compounds are designed to act as sialic acid mimics, competing for the highly conserved active site of the enzyme. nih.govmdpi.com

The binding of these inhibitors involves key interactions within the catalytic site. A crucial element is the interaction of the inhibitor's carboxylate group with a triad (B1167595) of highly conserved arginine residues (Arg118, Arg292, and Arg371). mdpi.com This interaction anchors the inhibitor in the active site. Further specificity and potency are determined by the interactions of other substituents on the scaffold. For example, modifications to the hydrophobic side chains on the pyrrolidinobenzoic acid core can significantly influence the selectivity of inhibition against different neuraminidase subtypes, such as N1 versus N2. nih.gov The size and geometry of these side chains are critical for optimizing contacts within the active site pocket. nih.gov

| Compound Class | Target Enzyme | Key Binding Interactions | Inhibition Type |

| Pyrrolidinobenzoic Acid Derivatives | Influenza Neuraminidase | Interaction with Arg118, Arg292, Arg371 triad in the active site. mdpi.com | Competitive |

Modulation of Diguanylate Cyclase Activity

Diguanylate cyclases (DGCs) are bacterial enzymes that synthesize the second messenger cyclic di-GMP (c-di-GMP), a key regulator of processes like biofilm formation. nih.govnih.gov Small molecules capable of antagonizing DGCs are therefore of interest as potential anti-biofilm agents. nih.gov

Studies on scaffolds containing a [2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] moiety have identified potent inhibitors of DgcA, a diguanylate cyclase. Kinetic analyses suggest that these compounds act as mixed-type modulators. Further investigation indicates that these molecules likely bind to an allosteric site distinct from the GTP-binding active site. An attractive candidate for this allosteric pocket is the product inhibition site (I-site), which normally binds c-di-GMP to provide feedback inhibition. This suggests a mechanism where the synthetic inhibitor mimics the product's regulatory function, locking the enzyme in an inactive state.

Far Upstream Element Binding Protein 1 (FUBP1) Function Inhibition

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a transcriptional regulator that controls the expression of key genes, including the proto-oncogene c-Myc. nih.gov FUBP1 binds to single-stranded FUSE DNA, and inhibiting this protein-DNA interaction is a strategy for anticancer therapy. nih.gov

Anthranilic acid (2-aminobenzoic acid) derivatives, which are structurally related to this compound, have been identified as inhibitors of FUBP1 function. nih.govresearcher.life The mechanism of these inhibitors involves the direct disruption of the FUBP1-FUSE interaction. nih.govnih.gov Gel shift and ChIP assays have confirmed that these compounds prevent FUBP1 from binding to its target DNA sequence. nih.govnih.gov Some evidence suggests that derivatives like benzoyl anthranilic acid interact with the hydrophobic region of the KH domain of FUBP1, leading to impaired DNA-binding. researchgate.net By blocking this interaction, these molecules can downregulate c-Myc expression. nih.gov

| Compound Class | Target Protein | Mechanism of Action | Consequence of Inhibition |

| Anthranilic Acid Derivatives | FUBP1 | Hinders the binding between FUBP1 and the FUSE DNA element. researchgate.net | Reduction of c-Myc mRNA and protein expression. nih.gov |

Factor Xa S1 Binding Pocket Interactions and Specificity

Factor Xa (FXa) is a serine protease that plays a crucial role in the blood coagulation cascade, making it a prime target for anticoagulant drugs. nih.gov The active site of FXa features well-defined sub-pockets, with the S1 and S4 pockets being particularly important for inhibitor binding and specificity. nih.gov

Derivatives incorporating a pyrrolidinone scaffold have been extensively studied as FXa inhibitors. nih.govresearchgate.net These molecules are designed to place specific chemical groups into the S1 and S4 pockets. The S1 pocket is the primary specificity pocket, and interactions within this site are critical for potent inhibition. nih.gov Crystal structures and molecular modeling of FXa-ligand complexes reveal that various groups on the inhibitor can occupy the S1 pocket. nih.gov Interactions are often governed by electronic and hydrophobic forces with key residues such as Tyr228 at the bottom of the pocket. researchgate.net The central pyrrolidinone scaffold serves to correctly orient the P1 group for optimal binding within the S1 sub-pocket, thereby ensuring high affinity and selectivity for Factor Xa over other related serine proteases. nih.govresearchgate.net

Receptor Binding Theory and Ligand-Receptor Complex Formation Analysis

Theoretical modeling and structure-activity relationship (SAR) studies are crucial for optimizing the binding affinity and selectivity of lead compounds. For molecules containing the 2-oxopyrrolidine moiety, SAR studies on related compounds have provided insights into key structural features that govern biological activity. For instance, modifications to the pyrrolidine (B122466) ring can significantly impact inhibitory properties and therapeutic indices. nih.govbris.ac.uk

In the case of this compound, theoretical models would predict that the spatial arrangement of the 2-oxopyrrolidine ring relative to the benzoic acid group is critical for receptor engagement. Optimization strategies often involve computational approaches like Quantitative Structure-Activity Relationship (QSAR) to correlate physicochemical properties of analogs with their biological activity. researchgate.net These models can guide the synthesis of new derivatives with modified substituents on either the pyrrolidinone or the aromatic ring to enhance binding affinity for a specific target while minimizing off-target effects, thereby improving selectivity. For example, studies on other heterocyclic compounds show that the number and position of substituents can dramatically alter IC50 values. mdpi.com

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, elucidating the specific interactions that stabilize the complex. nih.govmdpi.com While direct docking studies on this compound are not extensively published, research on structurally analogous N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide provides a predictive framework for its potential interactions. pharmpharm.ru

These computational studies have demonstrated a high affinity for the binding sites of GABA-A and AMPA receptors. pharmpharm.ru Molecular docking simulations predict that these derivatives form stable complexes within the receptor's binding pocket, stabilized by interactions with key amino acid residues. pharmpharm.ru The analysis suggests that the 2-oxopyrrolidin-1-yl moiety plays a significant role in anchoring the molecule within the binding site. pharmpharm.ru

Based on these analogous compounds, key interactions for derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide within the GABA-A receptor binding site have been identified. pharmpharm.ru

| Receptor | Interacting Amino Acid Residues | Reference |

|---|---|---|

| GABA-A Receptor | Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65 | pharmpharm.ru |

These findings suggest that this compound likely shares a similar binding mode, with its carboxylic acid group potentially forming additional ionic or hydrogen bond interactions within the receptor pocket, further influencing its binding affinity and selectivity.

Intervention in Specific Biochemical Pathways at a Molecular Level

Based on computational analyses of closely related analogs, this compound is predicted to intervene in critical neurological biochemical pathways, specifically the GABA-ergic and glutamatergic systems. pharmpharm.ru These pathways are fundamental to regulating neuronal excitability in the central nervous system.

The molecular docking studies of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide strongly suggest a high affinity for GABA-A and AMPA receptors. pharmpharm.ru By binding to these receptors, the compound could act as a modulator. Interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, would likely enhance GABA-ergic transmission, leading to a decrease in neuronal excitability. Conversely, interaction with AMPA receptors, which mediate fast excitatory synaptic transmission, could modulate glutamatergic signaling. pharmpharm.ru

The predicted ability of this structural class to form more stable complexes with the GABA-A receptor binding site than GABA itself, as well as other known ligands like piracetam, indicates a potential for significant activity within these pathways. pharmpharm.ru Therefore, the primary molecular mechanism of this compound is hypothesized to be the modulation of inhibitory and excitatory neurotransmission through direct interaction with postsynaptic ligand-gated ion channels. pharmpharm.ru While this is the most probable pathway based on available data for analogs, the broad bioactivity of benzoic acid derivatives in other contexts, such as acetylcholinesterase inhibition, suggests that other potential molecular targets cannot be definitively excluded without direct experimental validation. nih.gov

Advanced Applications and Future Directions in Chemical Research

Utility as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

2-(2-oxopyrrolidin-1-yl)benzoic acid is a bifunctional molecule, possessing both a carboxylic acid group and a lactam (cyclic amide) in its structure. This duality makes it a valuable and versatile building block in organic synthesis. The carboxylic acid group on the benzene (B151609) ring is a common handle for a variety of chemical transformations. It can be readily converted into esters, amides, acid chlorides, or anhydrides, allowing for the covalent linkage of the molecule to other chemical entities. For instance, the reaction of the carboxylic acid with alcohols or phenols yields corresponding esters, a common strategy in the synthesis of more complex molecules. researchgate.net Similarly, reaction with thionyl chloride can produce an acid chloride, a highly reactive intermediate that can then be coupled with a wide range of nucleophiles. researchgate.net

The pyrrolidinone ring, while generally stable, also offers sites for chemical modification, further enhancing the compound's utility as a synthetic intermediate. The presence of these distinct functional groups allows chemists to perform selective reactions, building molecular complexity in a controlled manner. This strategic functionalization is central to its role as a precursor for more elaborate chemical structures.

Below is a table summarizing the key functional groups and their potential synthetic transformations:

| Functional Group | Potential Reactions | Resulting Functional Group | Significance in Synthesis |

| Carboxylic Acid | Esterification, Amidation, Reduction, Conversion to Acid Halide | Ester, Amide, Alcohol, Acyl Halide | Enables linking to other molecules and access to diverse compound classes. |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted Benzene Ring | Allows for modification of electronic properties and provides additional points for functionalization. |

| Lactam (Pyrrolidinone) | Ring-opening, Alkylation at Nitrogen (under specific conditions), Reduction | Amino Acid, N-Substituted Lactam, Pyrrolidine (B122466) | Can be used to introduce linear chains or modify the heterocyclic core. |

Design and Discovery of Novel Chemical Scaffolds Based on the Core Structure

The core structure of this compound serves as an attractive scaffold for the design and discovery of novel chemical entities, particularly in the field of medicinal chemistry. A chemical scaffold is a core molecular framework upon which various functional groups can be appended to create a library of related compounds. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them fruitful starting points for drug discovery. u-tokyo.ac.jp Benzoic acid derivatives, in general, are recognized as important scaffolds for developing new therapeutic agents. nih.govnih.govnih.gov